molecular formula C7H8N2O2 B1587148 2-(Methylamino)pyridine-3-carboxylic acid CAS No. 32399-13-6

2-(Methylamino)pyridine-3-carboxylic acid

Cat. No.: B1587148
CAS No.: 32399-13-6
M. Wt: 152.15 g/mol
InChI Key: SMYTUBMIBZOXTH-UHFFFAOYSA-N
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Description

2-(Methylamino)pyridine-3-carboxylic acid is an organic compound with the chemical formula C7H8N2O2. It is a derivative of nicotinic acid and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Methylamino)pyridine-3-carboxylic acid typically starts from pyridine. The synthetic route involves the reaction of pyridine with methylamine to form 2-methylamino-3-pyridine, which is then further reacted to obtain the desired product . The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)nicotinic acid
  • 2-Methylaminonicotinic acid
  • 3-Pyridinecarboxylic acid, 2-(methylamino)-

Uniqueness

2-(Methylamino)pyridine-3-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its methylamino group and carboxylic acid functionality provide versatility in synthesis and potential biological activity .

Properties

IUPAC Name

2-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYTUBMIBZOXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406223
Record name 2-(methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32399-13-6
Record name 2-(methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methylamine hydrochloride (8.6 g, 128 mmol) was added portionwise to a mixture of 2-chloronicotinic acid (10.0 g, 64 mmol), potassium carbonate (35.4 g, 256 mmol) and copper (I) bromide (920 mg, 6.4 mmol) in N,N-dimethylformamide (100 ml), and the reaction heated at 100° C. for 18 hours, then cooled. The resulting precipitate was removed by filtration, washing through with additional methanol and the filtrate evaporated under reduced pressure. The residue was redissolved in 2N sodium hydroxide solution (200 ml), washed with diethyl ether (4×80 ml), then the pH of the aqueous solution adjusted to 6, using concentrated hydrochloric acid. This aqueous solution was evaporated under reduced pressure, the residue dissolved in methanol, poly(4-vinylpyridine), 2% cross-linked (5 g) was added, and the mixture stirred at room temperature for 18 hours. The resin was removed by filtration, and the procedure then repeated. The solution was evaporated under reduced pressure, and the solid recrystallised from ethanol, to afford the title compound, 5.2 g.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper (I) bromide
Quantity
920 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

30.0 g (0.19 mol) of 2-chloronicotinic acid was dissolved in N,N-dimethylformamide (400 mL), and 31.0 g (0.38 mol) of methylamine hydrochloride, 105 g (0.76 mol) of potassium carbonate, and 2.73 g (19.0 mmol) of copper(I) bromide were added to the solution. The mixture was stirred for 20 hours at 100° C. After the mixture was cooled to room temperature, insoluble materials were filtered off, and the filtrate was concentrated. A 10% aqueous solution of sodium hydroxide was added to the residue thus obtained, and the mixture was washed with diethyl ether. Concentrated hydrochloric acid was added to the aqueous phase to adjust the aqueous phase to pH 6 to 7, and a solid obtained by concentrating the aqueous phase was dried. Thus, crude 2-(methylamino)nicotinic acid was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
2.73 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylamino)pyridine-3-carboxylic acid
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Reactant of Route 6
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2-(Methylamino)pyridine-3-carboxylic acid

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